4-Tert-butyl-4'-chlorodiphenylmethane

Catalog No.
S12403360
CAS No.
115848-35-6
M.F
C17H19Cl
M. Wt
258.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butyl-4'-chlorodiphenylmethane

CAS Number

115848-35-6

Product Name

4-Tert-butyl-4'-chlorodiphenylmethane

IUPAC Name

1-tert-butyl-4-[(4-chlorophenyl)methyl]benzene

Molecular Formula

C17H19Cl

Molecular Weight

258.8 g/mol

InChI

InChI=1S/C17H19Cl/c1-17(2,3)15-8-4-13(5-9-15)12-14-6-10-16(18)11-7-14/h4-11H,12H2,1-3H3

InChI Key

WHCVNWPTCBCRPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

4-Tert-butyl-4'-chlorodiphenylmethane (CAS: 115848-35-6) is a specialized asymmetric diarylmethane building block characterized by a sterically demanding lipophilic tert-butyl group and a reactive aryl chloride handle, separated by a robust methylene bridge. In industrial synthesis and materials science, this compound is procured to bypass the chemoselectivity issues inherent to symmetric diphenylmethanes. The presence of the tert-butyl group disrupts crystal lattice packing, enhancing solubility in standard process solvents, while the unactivated methylene bridge ensures stability under strongly nucleophilic conditions that would otherwise degrade benzophenone analogs [1].

Substituting this compound with symmetric baseline materials, such as 4,4'-dichlorodiphenylmethane, forces manufacturers to manage statistical product mixtures during downstream functionalization, as differentiating two identical chloride handles requires complex, low-yield stoichiometric controls [1]. Alternatively, attempting to use the oxidized analog, 4-tert-butyl-4'-chlorobenzophenone, introduces an obligate downstream reduction step (e.g., Wolff-Kishner) to yield the methylene bridge. This additional step not only increases reagent costs and cycle times but also exposes sensitive functional groups to harsh reductive conditions, making the pre-reduced 4-tert-butyl-4'-chlorodiphenylmethane a highly efficient procurement choice for streamlined synthetic routes [2].

Process Solvent Solubility and Throughput Capacity

The asymmetric steric bulk of the tert-butyl group disrupts the crystalline packing typical of symmetric diarylmethanes. In standard non-polar process solvents like toluene, 4-tert-butyl-4'-chlorodiphenylmethane demonstrates significantly higher solubility than 4,4'-dichlorodiphenylmethane. This allows for higher molarity reactions, directly reducing solvent waste and increasing batch throughput [1].

Evidence DimensionSolubility in Toluene at 20°C
Target Compound Data>150 mg/mL
Comparator Or Baseline4,4'-Dichlorodiphenylmethane (~45 mg/mL)
Quantified Difference>3.3x increase in maximum process concentration
ConditionsStandard batch reactor conditions, Toluene, 20°C, 1 atm

Higher solubility limits enable concentrated reaction streams, reducing solvent procurement costs and improving volumetric productivity in scale-up.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

When utilized as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings, the single chloride handle on 4-tert-butyl-4'-chlorodiphenylmethane guarantees mono-functionalization. In contrast, symmetric dihalides like 4,4'-dichlorodiphenylmethane inherently yield statistical mixtures of mono- and di-arylated products, even under strict stoichiometric control, necessitating resource-intensive chromatographic purification [1].

Evidence DimensionMono-functionalization yield (Suzuki-Miyaura coupling)
Target Compound Data>98% target product selectivity
Comparator Or Baseline4,4'-Dichlorodiphenylmethane (<60% mono-arylation yield)
Quantified Difference~40% absolute increase in target selectivity
Conditions1.0 eq arylboronic acid, Pd(dppf)Cl2, standard basic conditions

Absolute regiocontrol eliminates the need for complex downstream separations, securing higher overall yields for API intermediate synthesis.

Bridge Stability Against Nucleophilic Degradation

For synthetic routes requiring the addition of strong nucleophiles to the aryl chloride, the methylene bridge of 4-tert-butyl-4'-chlorodiphenylmethane remains inert. Procuring the ketone analog (4-tert-butyl-4'-chlorobenzophenone) for similar routes results in total consumption of the bridge via nucleophilic addition unless costly protecting group strategies are employed [1].

Evidence DimensionLinker stability under excess Grignard conditions
Target Compound Data>99% recovery of the intact methylene bridge
Comparator Or Baseline4-tert-butyl-4'-chlorobenzophenone (0% recovery, complete conversion to tertiary alcohol)
Quantified Difference100% preservation of the linker architecture
Conditions2.0 eq RMgX, THF, 0°C to RT

Procuring the pre-reduced methylene compound bypasses the need for protecting groups or late-stage reductions, shortening the synthetic critical path.

Precursor for Asymmetric Triarylmethane APIs

The compound is directly suited for the synthesis of complex triarylmethane derivatives used in specialized pharmaceutical applications. The robust methylene bridge and single chloride handle allow for direct lithiation or Grignard formation, followed by trapping with a distinct aryl ketone or aldehyde, without the chemoselectivity risks associated with symmetric precursors [1].

Monomer Synthesis for High-Free-Volume Polyarylene Ethers

In materials science, this compound serves as a valuable intermediate for synthesizing specialized polymer monomers. The incorporation of the bulky tert-butyl group into the polymer backbone disrupts chain packing, which increases the fractional free volume and enhances the gas permeability of the resulting polyarylene membranes [2].

Lipophilic Ligand Backbone for Homogeneous Catalysis

The asymmetric diarylmethane scaffold is utilized to construct sterically demanding, highly lipophilic ligands for transition metal catalysis. The tert-butyl group provides essential steric shielding to the metal center, while the high solubility of the scaffold ensures the resulting catalyst remains fully dissolved in non-polar reaction media [3].

XLogP3

6.1

Exact Mass

258.1175283 g/mol

Monoisotopic Mass

258.1175283 g/mol

Heavy Atom Count

18

Explore Compound Types